Normorphine hydrochloride

Description

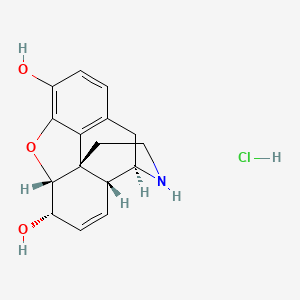

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3.ClH/c18-11-3-1-8-7-10-9-2-4-12(19)15-16(9,5-6-17-10)13(8)14(11)20-15;/h1-4,9-10,12,15,17-19H,5-7H2;1H/t9-,10+,12-,15-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNHDHNPDOTERW-VIGPQYPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CC3=C4C15C2C=CC(C5OC4=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]2CC3=C4[C@@]15[C@H]2C=C[C@@H]([C@@H]5OC4=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

466-97-7 (Parent) | |

| Record name | Normorphine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003372029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048915 | |

| Record name | N-Normorphine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3372-02-9 | |

| Record name | Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-, hydrochloride (1:1), (5α,6α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3372-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Normorphine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003372029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Normorphine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α,6α)-7,8-didehydro-4,5-epoxymorphinan-3,6-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORMORPHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/069LMC1L4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Normorphine

Established and Novel Pathways for Normorphine Synthesis

The generation of normorphine primarily relies on the N-demethylation of morphine, a process that has been the subject of extensive research to improve efficiency and yield. Concurrently, alternative synthetic routes are being explored to construct the core normorphine skeleton.

N-Demethylation Reactions from Morphine Precursors

The conversion of morphine to normorphine involves the removal of the N-methyl group, a critical step for creating a secondary amine that can be further functionalized. chim.it This transformation is a key process in the semi-synthesis of various clinically significant morphinans. chim.it

Historically, methods like the von Braun reaction using cyanogen (B1215507) bromide were employed. google.com This process involves the acylation of morphine's hydroxyl groups, followed by reaction with cyanogen bromide to replace the N-methyl group with a cyano group. Subsequent hydrolysis then yields normorphine. google.com A two-stage acidic hydrolysis procedure was later developed to improve the efficiency of this conversion. google.com

More contemporary and efficient methods have since been developed. The use of chloroformates, such as phenyl chloroformate and α-chloroethyl chloroformate, has become a common strategy. chim.itmdpi.com The reaction of morphine with a chloroformate in the presence of a base leads to the formation of a carbamate (B1207046) intermediate. This intermediate is then cleaved, often through hydrazinolysis or treatment with agents like hydrazine, to yield normorphine. chim.it For instance, treatment of morphine with ethyl chloroformate in dichloromethane, followed by quenching with water, has been reported as an effective method. google.com

Enzymatic N-demethylation also presents a biochemical route. In human liver microsomes, cytochrome P450 enzymes, specifically CYP3A4 and to a lesser extent CYP2C8, are primarily responsible for the N-demethylation of morphine to normorphine. nih.govpharmgkb.orgtandfonline.com

Alternative Synthetic Approaches to the Normorphine Skeleton

One such approach involves the production of norhydrocodeinone, which can then be converted through several steps to normorphine. wipo.intgoogle.com These synthetic pathways allow for greater structural diversity and the potential to introduce modifications at various positions of the molecule. For example, a formal total synthesis of (-)-morphine has been achieved through a tandem radical cyclization followed by a reductive hydroamination, which constructs the core ring system. udel.edu

Design and Synthesis of Normorphine Analogs

The secondary amine of normorphine is a prime site for chemical modification, allowing for the introduction of a vast array of substituents. These modifications can significantly alter the compound's properties and interactions with opioid receptors.

N-Substitution Strategies and Their Chemical Outcomes

The alkylation and acylation of the nitrogen atom in normorphine are fundamental strategies for creating a diverse library of derivatives.

The introduction of alkyl and arylalkyl groups onto the nitrogen of normorphine has been extensively studied. akjournals.com N-alkylation can be achieved through various methods, including reductive amination of carbonyl-containing compounds in the presence of a mild reducing agent like sodium cyanoborohydride. google.com

The nature of the N-substituent plays a critical role in the pharmacological activity of the resulting analog. For example, N-phenethylnormorphine is a potent opioid agonist. wikipedia.org The synthesis of N-arylalkyl derivatives often involves the reaction of normorphine with an appropriate arylalkyl halide. akjournals.com Research has shown that substitution on the aromatic ring of the N-arylalkyl group can lead to variations in activity levels. akjournals.com

A series of 17-N-substituted derivatives of normorphine with five- and six-membered ring substituents have been synthesized for structure-activity relationship studies. nih.gov

Interactive Table: Examples of N-Substituted Normorphine Derivatives

| N-Substituent | Resulting Compound Class |

| Allyl | Opioid Antagonist (e.g., Nalorphine) wikipedia.org |

| Phenethyl | Potent Opioid Agonist wikipedia.org |

| Benzyl | Weak Analgesic akjournals.com |

| Phenacyl | Weak Analgesic akjournals.com |

| Cyclohexylethyl | Weak Analgesic akjournals.com |

The synthesis of normorphine derivatives bearing functionalized N-substituents, such as N-carboxyalkyl groups, is of significant interest, particularly for the development of haptens for immunochemical applications. mdpi.comnih.gov These derivatives are often synthesized by reacting normorphine with haloalkanoic acid esters, such as ethyl bromoacetate (B1195939) or ethyl acrylate (B77674), followed by hydrolysis of the resulting ester. mdpi.commdpi.com

For example, N-carboxymethyl-normorphine can be synthesized by treating normorphine with sodium bromoacetate. mdpi.com Similarly, reaction with ethyl acrylate yields N-carboxyethyl-normorphine derivatives after hydrolysis. mdpi.commdpi.com These functionalized linkers provide a carboxylic acid group that can be used for conjugation to carrier proteins. mdpi.comnih.gov

Another approach involves the N-alkylation of normorphine with N-(chloroacetyl)glycine ethyl ester, which, after hydrolysis, provides a derivative with a free carboxylic acid group on the glycine (B1666218) side chain. mdpi.comnih.gov

Interactive Table: Synthesis of N-Carboxyalkyl Normorphine Derivatives

| Reagent | Intermediate Product | Final Product (after hydrolysis) | Reference |

| Ethyl bromoacetate | N-Ethoxycarbonylmethyl-normorphine | N-Carboxymethyl-normorphine | mdpi.commdpi.com |

| Ethyl acrylate | N-Ethoxycarbonylethyl-normorphine | N-Carboxyethyl-normorphine | mdpi.commdpi.com |

| N-(chloroacetyl)glycine ethyl ester | N-(Ethoxycarbonylmethylcarbamoyl)methyl-normorphine | N-(Carboxymethylcarbamoyl)methyl-normorphine | mdpi.comnih.gov |

Synthesis of N-Alkyl and N-Arylalkyl Normorphine Derivatives

Modifications at Phenolic and Alcoholic Hydroxyl Groups

The phenolic hydroxyl group at position 3 (C3-OH) and the allylic alcoholic hydroxyl group at position 6 (C6-OH) of the normorphine scaffold are key sites for chemical derivatization. The differential reactivity of these two groups allows for selective modifications.

The C3-phenolic hydroxyl is essential for hydrogen bond formation with opioid receptors. researchgate.net Its modification, such as through etherification, can significantly alter the pharmacological properties of the resulting compound. akjournals.com For instance, selective O-alkylation of the phenolic hydroxyl can be achieved by reacting normorphine with alkyl halides in the presence of a base. researchgate.net One study reported the synthesis of 3-O-benzyl-N-substituted normorphine derivatives by reacting the phenolic group with alkyl halides in acetone (B3395972) with potassium carbonate. researchgate.net Another approach involves reacting normorphine with sodium bromoacetate to produce N-carboxymethyl-normorphine, which can then be further functionalized. bourre.fr

The C6-allylic hydroxyl group also presents a target for synthetic manipulation. Its orientation influences the conformation of Ring C. akjournals.com The Mitsunobu reaction has been effectively used to invert the stereochemistry at the C6 position or to replace the hydroxyl group with other functionalities like amines or thiols. researchgate.netmdpi.com For example, morphine has been converted to 6-β-thiomorphine derivatives by replacing the C6-hydroxyl group with a thiol group using the Mitsunobu reaction with thioacetic acid. researchgate.net The stereochemistry of the resulting product at the C6 position was determined to be β-oriented. researchgate.net Furthermore, sulfation of the C6-hydroxyl group in N-substituted normorphine derivatives has been accomplished to produce compounds like N-cyclopropylmethylnormorphine-6-sulfate. nih.gov

Table 1: Examples of Modifications at Normorphine's Hydroxyl Groups This table is interactive. Click on the headers to sort.

| Derivative Name | Starting Material | Modification Site(s) | Reagent(s) | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| 3-O-Benzyl-N-(p-nitrobenzyl)normorphine | Normorphine | C3-OH, N17-H | p-Nitrobenzyl halide, K2CO3, Acetone | Selective O-alkylation of the phenolic hydroxyl group. | researchgate.net |

| N-Carboxymethyl-normorphine | Normorphine | N17-H | Sodium bromoacetate | Functionalization via N-alkylation. | bourre.fr |

| 6-β-Thiomorphine derivative | Morphine | C6-OH | Thioacetic acid, PPh3, DIAD (Mitsunobu reaction) | Replacement of C6-OH with a thiol group with β-stereochemistry. | researchgate.netnih.gov |

| N-Cyclopropylmethylnormorphine-6-sulfate | N-Cyclopropylmethyl-normorphine | C6-OH | Sulfating agent | Synthesis of C6-sulfate esters. | nih.gov |

| 6-β-Phthalimidomorphine | 3-O-Acetylmorphine | C6-OH | Phthalimide, PPh3, DIAD (Mitsunobu reaction) | Introduction of a primary amine precursor at the C6 position. | researchgate.net |

Alterations to the Morphine Core Structure Derived from Normorphine

Modifications extending beyond the functional groups to the core carbon skeleton of normorphine lead to derivatives with profoundly different three-dimensional structures and properties. These alterations can involve the aromatic A-ring or the cyclohexene (B86901) C-ring.

Aromatic Ring (A-Ring) Modifications: The aromatic A-ring can be functionalized through electrophilic substitution reactions. Halogenation, for instance, can be directed to the C1 position. The synthesis of 1-chloromorphine and 1-bromomorphine has been achieved by treating morphine with HCl or HBr in the presence of an oxidizing agent like KIO3 or H2O2, which directs halogenation to the meta-position relative to the phenolic hydroxyl group. researchgate.net Nitration of morphine has been shown to be regioselective for the C2 position, yielding 2-nitromorphine. researchgate.net This nitro derivative can then be reduced to 2-aminomorphine, which serves as a precursor for further derivatization, such as through the Sandmeyer reaction to produce 2-chloromorphine. researchgate.net

C-Ring Modifications via Cycloaddition: A significant alteration of the morphine core involves the formation of 6,14-ethenomorphinans through a Diels-Alder reaction. This reaction utilizes morphinan-6,8-dienes, such as thebaine or N-substituted northebaine derivatives, as the diene component. mdpi.comresearchgate.net The reaction introduces a new ethano or etheno bridge between C6 and C14, creating a more rigid, complex structure. akjournals.com For example, N-formyl-northebaine reacts with dienophiles like nitroethene. mdpi.com These cycloaddition reactions are highly stereoselective, typically occurring from the β-face of the diene system. mdpi.comresearchgate.net The removal of the C6-methoxy group from the diene can, however, allow for an α-face approach, leading to different stereoisomers. mdpi.com

Table 2: Examples of Alterations to the Morphine Core Structure This table is interactive. Click on the headers to sort.

| Derivative Class | Starting Material | Reaction Type | Reagent(s) | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| 1-Halogenated Morphine | Morphine | Electrophilic Halogenation | HCl/HBr, KIO3/H2O2 | Directs halogenation to the C1 position. | researchgate.net |

| 2-Nitromorphine | Morphine | Electrophilic Nitration | Nitrating agent | Regioselective nitration at the C2 position. | researchgate.net |

| 2-Chloromorphine | 2-Aminomorphine | Sandmeyer Reaction | NaNO2, HCl, CuCl | Conversion of the amino group to a chloro group. | researchgate.net |

| 6,14-Ethenomorphinans | N-Formyl-northebaine | Diels-Alder Cycloaddition | Nitroethene, Benzene | Stereoselective formation of a C6-C14 bridge. | mdpi.com |

Stereochemical Considerations in Normorphine Synthesis and Derivatization

The rigid pentacyclic structure of normorphine contains five chiral centers (C5, C6, C9, C13, and C14), leading to a high degree of stereoselectivity in its chemical reactions. unodc.org The stereochemistry of the morphine skeleton is well-defined, with the B/C ring fusion being cis, analogous to cis-decalin. mdpi.com The piperidine (B6355638) D-ring typically adopts a chair conformation. akjournals.com

This inherent stereochemistry dictates the approach of reagents. For instance, Diels-Alder reactions involving thebaine or its N-nor analogues are highly regio- and stereoselective, with dienophiles preferentially adding to the β-face of the molecule (the face opposite the C4-C5 ether bridge). researchgate.net This selectivity is attributed to the steric hindrance posed by the rest of the molecule and the electronic effects of the diene system. researchgate.net

The configuration of substituents on the C-ring is crucial. In morphine, the C6-hydroxyl group is equatorially oriented, and the C-ring exists in a boat conformation. akjournals.com Upon saturation of the C7-C8 double bond to form dihydromorphine, the C-ring adopts a chair conformation, and the C6-hydroxyl group becomes axial. akjournals.com This conformational change can affect the reactivity and accessibility of the hydroxyl group.

Synthetic methodologies can be employed to control or alter the stereochemistry at specific centers. The Mitsunobu reaction is a powerful tool for inverting the stereochemistry at C6. researchgate.netmdpi.com For example, reacting dihydrocodeine (which has a 6α-hydroxyl) under Mitsunobu conditions with p-nitrobenzoic acid, followed by hydrolysis, yields dihydroisocodeine, the 6β-hydroxyl epimer. mdpi.com This demonstrates that nucleophilic substitution at C6 can proceed with inversion of configuration, allowing access to the "iso" series of morphine alkaloids. Similarly, stereoselective reduction of a 6-keto group, as in noroxycodone, using agents like sodium borohydride, can yield specific alcohol stereoisomers. google.com The introduction of a hydroxyl group at C14, a common modification, creates another stereocenter, and its configuration significantly impacts the molecule's pharmacological profile. nih.govnih.gov

In Vitro and Preclinical Pharmacological Characterization of Normorphine and Its Analogs

Opioid Receptor Binding Profiles

The interaction of a compound with opioid receptors is fundamentally characterized by its binding affinity, which is the tendency of the molecule to associate with a receptor, and its selectivity, the degree to which it preferentially binds to a specific receptor subtype over others. These parameters are critical determinants of a compound's pharmacological profile.

Affinity and Selectivity at Mu (µ), Delta (δ), and Kappa (κ) Opioid Receptors

Normorphine demonstrates a notable affinity for the mu-opioid receptor (MOR). ncats.ionih.gov Studies have classified normorphine as a strong partial agonist at the MOR, exhibiting efficacy in the nanomolar range. nih.gov In radioligand binding assays using guinea-pig brain homogenates, normorphine's affinity for the MOR was quantified with a pKi of 8.8. guidetopharmacology.org Another study reported a Ki of 0.063 µM for normorphine at the µ-opioid receptor expressed in 293T cells. ncats.ioncats.io

Compared to its parent compound, morphine, normorphine exhibits distinct selectivity. While morphine is primarily µ-selective, some dimerized analogs of normorphine have shown a preference for the delta-opioid receptor (DOR). nih.gov Specifically, a synthesized dimer, [normorphine]N-CH2-CH2-N[normorphine] (NOR2), displayed agonist activity with a higher affinity for the DOR compared to morphine. nih.gov In contrast, normorphine itself has been shown to have a high selectivity for the µ-opioid receptor over the κ-opioid receptor (KOR). nih.gov This was demonstrated in studies using the irreversible MOR inhibitor beta-funaltrexamine (B1242716) (β-FNA), where normorphine was among the compounds showing the greatest µ/κ opioid receptor selectivity. nih.gov Some normorphine analogues, however, have displayed a higher affinity for the KOR compared to the MOR and DOR. researchgate.net

Table 1: Opioid Receptor Binding Affinities (Ki) of Normorphine

| Receptor Subtype | Binding Affinity (Ki) | Cell/Tissue Type | Reference |

|---|---|---|---|

| Mu (µ) | 0.063 µM | 293T cells expressing MOR | ncats.ioncats.io |

| Mu (µ) | pKi = 8.8 | Guinea-pig brain homogenates | guidetopharmacology.org |

| Mu (µ) vs. Kappa (κ) | High µ-selectivity | Guinea-pig ileum | nih.gov |

| Kappa (κ) | pKi = 7.8 | CHO cells expressing KOR | guidetopharmacology.org |

Radioligand Binding Assay Methodologies for Receptor Profiling

Radioligand binding assays are a fundamental technique for characterizing the affinity and selectivity of compounds for various receptors. ncats.ioncats.iomdpi.com This methodology involves the use of a radioactively labeled ligand (radioligand) that has a known high affinity and specificity for the target receptor.

The general principle of a competitive radioligand binding assay is to measure the ability of an unlabeled compound (the "test ligand," such as normorphine) to displace the bound radioligand from the receptor. This is typically performed using cell membrane preparations from tissues or cell lines that express the receptor of interest. ncats.ioncats.iomdpi.com

For instance, to determine the affinity of normorphine for the µ-opioid receptor, membranes from 293T cells expressing the MOR can be incubated with a known concentration of a radiolabeled MOR antagonist like [3H]-naloxone, along with varying concentrations of unlabeled normorphine. ncats.ioncats.io The amount of radioactivity bound to the membranes is then measured, typically after separating the bound from the unbound radioligand by filtration. The concentration of normorphine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This IC50 value can then be converted to an inhibition constant (Ki), which represents the affinity of the test ligand for the receptor. ncats.ioncats.io

Similar protocols are employed for profiling binding at δ and κ opioid receptors, using selective radioligands such as [3H]DPDPE for DOR and [3H]U69593 for KOR. nih.gov

Cellular Signal Transduction Pathways

Upon agonist binding, opioid receptors, which are G protein-coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. nih.gov These pathways are crucial for the ultimate pharmacological effects of the compound.

G-Protein Coupling and Activation (e.g., [35S]GTPγS Assays)

Opioid receptors primarily couple to inhibitory G proteins (Gi/o). nih.govmdpi.com Activation of the receptor by an agonist promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors. mdpi.com

The [35S]GTPγS binding assay is a functional assay used to measure the activation of G proteins by GPCR agonists. researchgate.netnih.gov [35S]GTPγS is a non-hydrolyzable analog of GTP that, when bound to the Gα subunit, results in a persistent activated state. The amount of [35S]GTPγS incorporated into cell membranes is proportional to the extent of G protein activation by an agonist.

Studies have shown that normorphine acts as a partial agonist in stimulating G-protein activation. nih.gov Interestingly, while being a strong ligand, normorphine exhibits lower potency for Gi-protein activation compared to morphine. nih.gov This suggests a degree of functional selectivity, where the ligand differentially activates various signaling pathways. nih.gov In contrast, some normorphine analogs have been characterized for their effects on G-protein signaling using [35S]GTPγS binding assays in rat brain membranes. researchgate.net

Table 2: Functional Activity of Normorphine at the Mu-Opioid Receptor

| Signaling Pathway | Potency/Efficacy | Comparison to Morphine | Reference |

|---|---|---|---|

| G-protein Activation | Lower Potency | Less potent than morphine | nih.gov |

| β-arrestin Recruitment | Higher Potency & Efficacy | Biased towards β-arrestin | nih.govnih.gov |

Modulation of Adenylate Cyclase Activity

A primary downstream effector of Gi/o protein activation is the enzyme adenylate cyclase. mdpi.comnih.govnih.gov Activation of Gi/o proteins by opioid agonists leads to the inhibition of adenylate cyclase activity, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.gov

The inhibitory effect of opiates on adenylate cyclase has been demonstrated in neuroblastoma x glioma hybrid cells. nih.govnih.gov This inhibition is a key mechanism through which opioids exert their cellular effects. While the provided search results extensively discuss the general mechanism of opiate-induced adenylate cyclase inhibition, specific quantitative data on the direct modulation of adenylate cyclase activity by normorphine hydrochloride is not explicitly detailed. However, as a µ-opioid receptor agonist that couples to Gi/o proteins, it is inferred that normorphine would inhibit adenylate cyclase activity. nih.govmdpi.com

β-Arrestin Recruitment and Receptor Internalization Dynamics

The interaction of opioid agonists with the µ-opioid receptor (MOR) initiates a cascade of regulatory events, including the recruitment of β-arrestin proteins and subsequent receptor internalization. These processes are crucial for modulating the duration and intensity of receptor signaling and are implicated in the development of tolerance. The ability of an agonist to promote these events is not uniform across all compounds, a phenomenon known as agonist-selective trafficking. nih.gov

Normorphine, a metabolite of morphine, demonstrates distinct behavior in this regard. In vitro studies using human embryonic kidney (HEK293) cells expressing the µ-opioid receptor have shown that normorphine can induce receptor internalization. jneurosci.org However, this effect is concentration-dependent and typically requires higher concentrations compared to other potent opioids. For instance, while a 1 μM concentration of normorphine did not cause significant receptor internalization, increasing the concentration to 30 μM resulted in the internalization of approximately 65% of the membrane receptors. jneurosci.org This contrasts with agonists like morphine, which generally fails to induce substantial MOR internalization even at high concentrations. jneurosci.orgnih.gov The process of opioid receptor internalization is considered to be driven by the activation of β-arrestin, which facilitates the association of the receptor with clathrin-coated pits, leading to endocytosis. frontiersin.org

Research using Förster resonance energy transfer (FRET) has further elucidated the specific signaling properties of normorphine. These studies have revealed that normorphine, along with other morphine metabolites like 6-acetylmorphine (B159328) and morphine-6-glucuronide (B1233000), exhibits a signaling profile that is biased towards the β-arrestin pathway when compared to morphine. nih.govresearchgate.net Specifically, normorphine demonstrates lower potency for activating G-proteins but higher potency and efficacy for recruiting β-arrestin2 than morphine itself. researchgate.net This suggests a preferential engagement of the β-arrestin signaling axis by normorphine.

| Compound | Concentration | Receptor Internalization in HEK293 Cells | Reference |

| Normorphine | 1 μM | No significant internalization | jneurosci.org |

| Normorphine | 30 μM | ~65% of receptors internalized | jneurosci.org |

| Morphine | High Concentrations | No internalization above constitutive level | jneurosci.org |

| Methadone | 1 μM | Some endocytosis | jneurosci.org |

| Methadone | 30 μM | Maximal response | jneurosci.org |

| Etorphine | ≤ 100 nM | No endocytosis | jneurosci.org |

| Etorphine | 300 nM | Maximal response | jneurosci.org |

Investigation of Downstream Molecular Cascades

Upon activation by an agonist, the µ-opioid receptor (MOR) couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. mdpi.comwfsahq.org This is a primary mechanism of action for opioids. frontiersin.org Beyond this canonical pathway, opioid receptors activate other important downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, which encompass extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK. mdpi.comfrontiersin.orgnih.gov

The specific profile of MAPK activation can be highly dependent on the activating ligand. mdpi.com For example, the agonists DAMGO and morphine elicit different spatiotemporal signaling profiles for ERK activation. mdpi.com DAMGO induces ERK phosphorylation in both the cytosol and the nucleus, whereas morphine's effect is limited to the cytosol. mdpi.com This ligand-specific signaling is thought to be related to the phosphorylation state of the receptor and its subsequent interaction with scaffolding proteins like β-arrestin. mdpi.com β-arrestins, recruited to the receptor following phosphorylation by G protein-coupled receptor kinases (GRKs), can act as scaffolds to mediate the activation of various signaling pathways, including those of ERK1/2 and p38. frontiersin.orgnih.gov

Chronic exposure to opioids like morphine has been shown to induce cross-talk with other signaling systems. For instance, prolonged morphine exposure can desensitize insulin (B600854) receptor (IR) signaling to the Akt and ERK cascades. nih.gov This occurs through mechanisms such as serine phosphorylation of the IR and the insulin receptor substrate 1 (IRS-1), which impairs the formation of downstream signaling complexes. nih.gov While direct studies on normorphine's specific impact on the full spectrum of these downstream cascades are less common, its characterization as a β-arrestin-biased agonist suggests that its profile of activating MAPK and other non-G-protein pathways may differ significantly from that of G-protein-biased or balanced agonists. nih.govresearchgate.net

Receptor Efficacy and Intrinsic Activity Studies

In pharmacology, the ability of a drug to produce a biological response upon binding to a receptor is defined by its efficacy. painphysicianjournal.com Intrinsic activity is a measure of this efficacy, quantifying the magnitude of the response produced by a single drug-receptor complex. taylorandfrancis.com These concepts are fundamental to classifying opioid receptor ligands as full agonists, partial agonists, or antagonists. mhmedical.com

Full Agonists possess high intrinsic activity and can produce a maximal response from the receptor system. taylorandfrancis.compharmacytimes.com

Partial Agonists have an intermediate level of intrinsic activity, meaning that even when all receptors are occupied, they cannot produce the same maximal response as a full agonist. painphysicianjournal.comtaylorandfrancis.com

Antagonists bind to the receptor but have zero intrinsic activity, producing no response on their own and blocking the effects of agonists. painphysicianjournal.comresearchgate.net

The observed effect of a ligand is therefore a function of both its affinity (how tightly it binds to the receptor) and its intrinsic efficacy (its ability to activate the receptor upon binding). painphysicianjournal.com

Full Agonism, Partial Agonism, and Antagonism Characterization

Normorphine is characterized as a strong partial agonist at the µ-opioid receptor. researchgate.net Studies comparing its effects to those of endogenous and synthetic opioids have demonstrated that it possesses lower intrinsic efficacy than full agonists like [Met5]enkephalin and DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin). nih.gov In studies on single brain neurons from the locus coeruleus, the degree of tolerance observed after chronic morphine treatment was more pronounced for normorphine than for the full agonist [Met5]enkephalin, a finding that was attributed to normorphine's lower intrinsic efficacy. nih.gov

The classification of an opioid as a partial agonist has significant implications. While partial agonists can effectively activate receptors to produce a response, they can also act as antagonists in the presence of a full agonist by competing for receptor binding sites, thereby reducing the maximal achievable response. pharmacytimes.com This dual activity is a hallmark of compounds like buprenorphine, which is also a partial agonist at the µ-opioid receptor. taylorandfrancis.comresearchgate.net

Biased Agonism and Ligand-Directed Signaling Selectivity

The classical view of receptor activation has been refined by the concept of "biased agonism" or "ligand-directed signaling". nih.gov This model posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of one intracellular signaling pathway over another (e.g., G-protein signaling versus β-arrestin-mediated signaling). nih.gov This functional selectivity holds therapeutic promise, as it may be possible to design drugs that selectively engage pathways responsible for therapeutic effects while avoiding those that cause adverse effects. nih.govmdpi.com For µ-opioid receptors, it has been hypothesized that G-protein signaling primarily mediates analgesia, while the β-arrestin pathway is linked to side effects like respiratory depression and tolerance. nih.govmdpi.com

Normorphine has been identified as a β-arrestin-biased agonist. researchgate.net In comparative in vitro studies, normorphine and other morphine metabolites were found to have lower potencies for G-protein activation but higher potencies and efficacies for β-arrestin recruitment when compared to morphine. nih.govresearchgate.net This suggests that normorphine preferentially directs µ-opioid receptor signaling through the β-arrestin pathway. This contrasts with "balanced" agonists, which activate both pathways more or less equally, and G-protein-biased agonists, which show a preference for the G-protein pathway. nih.gov

| Compound | Class/Type | Signaling Bias at µ-Opioid Receptor | Reference |

| Normorphine | Morphine Metabolite, Partial Agonist | Biased towards β-arrestin recruitment | nih.govresearchgate.net |

| Morphine | Prototypical Opioid, Partial Agonist | Considered the reference, less β-arrestin bias than its metabolites | nih.govresearchgate.net |

| Morphine-6-glucuronide | Morphine Metabolite | Biased towards β-arrestin recruitment | nih.govresearchgate.net |

| 6-Acetylmorphine | Morphine Metabolite | Biased towards β-arrestin recruitment | researchgate.net |

| DAMGO | Synthetic Peptide, Full Agonist | Considered a balanced or unbiased agonist | nih.govpnas.org |

| TRV130 (Oliceridine) | Synthetic Agonist | G-protein biased | nih.gov |

Metabolism and Biotransformation Mechanisms of Normorphine

Enzymatic Formation of Normorphine from Morphine

Normorphine is formed from its parent compound, morphine, through an N-demethylation reaction. This is considered a minor, yet significant, pathway of morphine metabolism, catalyzed by Phase I enzymes. pharmgkb.orgmdpi.com

The N-demethylation of morphine to normorphine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. mdpi.com In vitro studies utilizing human liver microsomes have successfully identified the specific isoforms responsible for this conversion. Research has demonstrated that CYP3A4 is the principal enzyme catalyzing this reaction, with a secondary contribution from CYP2C8. nih.govtandfonline.com

The involvement of these specific enzymes has been confirmed through correlation studies and the use of selective inhibitors. For instance, the rate of normorphine formation in a panel of human livers showed a strong correlation with the activity of testosterone (B1683101) 6β-hydroxylation (a marker for CYP3A4) and paclitaxel (B517696) 6-α hydroxylation (a marker for CYP2C8). nih.govtandfonline.com Furthermore, incubation with troleandomycin, a selective inhibitor of CYP3A4, and quercetin, an inhibitor of CYP2C8, resulted in a significant decrease in normorphine formation, by 46% and 33-36% respectively. nih.gov It is estimated that CYP3A4 and CYP2C8 together account for over 90% of the N-demethylation of morphine in the human liver. nih.govtandfonline.com

The kinetics of normorphine formation from morphine have been characterized in studies using human liver microsomes. These investigations show that the enzymatic reaction follows Michaelis-Menten kinetics. The data from these in vitro studies provide insight into the efficiency of this metabolic conversion.

| Parameter | Mean Value | Reference |

|---|---|---|

| Km (Michaelis constant) | 12.4 ± 2.2 mM | nih.govtandfonline.com |

| Vmax (Maximum reaction velocity) | 1546 ± 121 pmol/min/mg protein | nih.govtandfonline.com |

These kinetic values quantify the affinity of the enzymes for morphine and the maximum rate at which they can produce normorphine under saturating substrate conditions in a laboratory setting.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C8) in N-Demethylation

Further Biotransformation of Normorphine

Once formed, normorphine is subject to further metabolism, primarily through Phase II conjugation reactions. These pathways facilitate the excretion of the compound from the body.

Similar to its parent compound, normorphine can undergo glucuronidation, a process of conjugating it with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. oup.com While the glucuronidation of morphine to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G) is well-documented and primarily attributed to the UGT2B7 isoform in humans, the specific pathways for normorphine are less characterized. pharmgkb.orgfrontiersin.orgeur.nl

Research has confirmed the existence of normorphine glucuronide metabolites. One study successfully synthesized and purified normorphine-3-glucuronide (NM3G) by incubating normorphine with Sprague-Dawley rat liver microsomes. uq.edu.au This confirms that normorphine can be a substrate for UGT enzymes at the 3-position. While normorphine-6-glucuronide (B1237474) is also cited as a metabolite, specific studies detailing its direct formation from normorphine and the enzymes involved are not extensively detailed in the reviewed literature. It has been noted that other 3-glucuronide metabolites of morphine-derived compounds, including normorphine, display certain biological properties. frontiersin.org

Beyond glucuronidation, other minor metabolic pathways for normorphine may exist, though they are not well-documented. Morphine itself can undergo sulfation to form morphine-3-sulfate and morphine-6-sulfate. mdpi.com It is plausible that normorphine, possessing the same phenolic and alcoholic hydroxyl groups, could be a substrate for sulfotransferase (SULT) enzymes, but direct evidence for this pathway is limited in the available scientific literature. Similarly, while morphine can be oxidized to products like pseudomorphine or morphine-N-oxide, analogous oxidative metabolites of normorphine are not prominently described. mdpi.comresearchgate.net

Analytical Methodologies for Normorphine Hydrochloride in Research Settings

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of normorphine hydrochloride, providing the necessary separation from other related compounds and matrix components.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative determination of normorphine. nih.govru.nlingentaconnect.com HPLC methods often utilize a reversed-phase column, such as a C18 or C8 column, to separate normorphine from its parent compound, morphine, and other metabolites like morphine-3-glucuronide (B1234276) and morphine-6-glucuronide (B1233000). nih.govingentaconnect.com

One established HPLC method involves solid-phase extraction to isolate the compounds from a plasma matrix, followed by separation on a C18 analytical column. nih.gov Detection is frequently achieved using spectrofluorometry, taking advantage of the native fluorescence of the compounds, which eliminates the need for derivatization. nih.gov An excitation wavelength of 210 nm is commonly used. nih.govingentaconnect.com This approach allows for the simultaneous determination of morphine, morphine-3-glucuronide, morphine-6-glucuronide, and normorphine. nih.gov For quantitative analysis, an internal standard, such as nalorphine (B1233523), is often incorporated. nih.gov The reliability of such methods is demonstrated by low within-run and between-run errors, typically below 13% for all metabolites. nih.gov

The mobile phase composition is a critical parameter in HPLC analysis. A common mobile phase consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3), with an ion-pairing agent like octane (B31449) sulfonic acid. ingentaconnect.com The use of ion-pairing reagents can enhance the retention and separation of the polar analytes on the reversed-phase column.

Table 1: Example HPLC Method Parameters for Normorphine Analysis

| Parameter | Condition |

| Column | C18 or C8 reversed-phase |

| Mobile Phase | Acetonitrile/phosphate buffer with ion-pairing agent |

| Detection | Spectrofluorometry (Excitation: 210 nm) |

| Internal Standard | Nalorphine |

| Quantification Range (Normorphine) | 25-100 ng/ml |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

For applications requiring higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govoup.comoup.com This technique couples the powerful separation capabilities of HPLC with the precise detection and identification provided by mass spectrometry. LC-MS/MS is particularly valuable for analyzing complex biological matrices like serum, plasma, and urine, where trace amounts of normorphine need to be accurately measured. nih.govoup.comnih.gov

A typical LC-MS/MS method involves protein precipitation from the sample, often using methanol (B129727), followed by chromatographic separation. nih.gov A pentafluorophenyl (PFP) column can be used for enhanced separation of the analytes. nih.gov The detection is performed by a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov

The analytical measuring range for normorphine using LC-MS/MS can be as low as 5 to 1,000 ng/mL. nih.gov The high sensitivity of LC-MS/MS makes it suitable for pharmacokinetic studies, especially in populations like neonates where sample volumes are limited. nih.gov The method's robustness is confirmed through validation parameters such as intra- and inter-assay precision, which are typically below 15%. nih.gov

Table 2: LC-MS/MS Method Parameters for High-Sensitivity Normorphine Detection

| Parameter | Condition |

| Sample Preparation | Protein precipitation with methanol |

| Chromatographic Column | Thermo Scientific AccuCore PFP (50 × 2.1 mm, 2.6 μm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and methanol with 0.1% formic acid |

| Detection | Tandem Mass Spectrometry (SRM mode) |

| Analytical Measuring Range | 5 to 1,000 ng/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of normorphine, particularly in forensic toxicology. nih.govoup.comnih.gov A key consideration for GC-MS analysis of normorphine is the need for derivatization. Normorphine, being a polar and non-volatile compound, must be converted into a more volatile derivative to be amenable to gas chromatography. oup.comnih.gov This is often achieved through silylation or acylation reactions. oup.com

A rapid and sensitive GC-MS method has been developed for the simultaneous analysis of several opiates, including normorphine, in urine. nih.gov This method is crucial for definitively identifying recent heroin use by detecting its metabolites. nih.gov Following extraction from the urine matrix, the analytes are derivatized to increase their volatility before being injected into the GC-MS system. The mass spectrometer then detects and quantifies the specific derivatives.

GC-MS methods have been successfully applied to analyze large cohorts of urine specimens, providing valuable data on urinary opiate excretion. nih.gov For instance, in a study of "heroin-positive" urine samples, the concentration of free normorphine was found to range from 205 to 149,700 µg/L. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. labmanager.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules, including normorphine. bsnvpgcollege.co.innih.govfrontiersin.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.govmdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identification and Purity

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for the identification and purity assessment of this compound. labmanager.comunodc.org

IR spectroscopy provides a "molecular fingerprint" of a compound by measuring the absorption of infrared radiation, which corresponds to the vibrational frequencies of the chemical bonds within the molecule. labmanager.comunodc.org The IR spectrum of normorphine would show characteristic absorption bands for its functional groups, such as O-H stretching, N-H stretching, C-H stretching, and C-O stretching. These spectral features can be used to confirm the identity of the compound by comparing it to a reference spectrum.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. labmanager.comeag.com For normorphine, the UV spectrum is characterized by an absorption maximum (λmax) that arises from the electronic transitions within the aromatic ring system. The λmax for related opioid compounds is often around 285 nm. UV-Vis spectroscopy can be used for quantitative analysis based on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte. eag.com It is a simple and rapid method for determining the concentration of normorphine in solutions and for assessing its purity by detecting the presence of impurities that may have different absorption characteristics. labmanager.com

Electrochemical and Immunochemical Detection Methods (e.g., Radioimmunoassay Development)

In research settings, the detection and quantification of this compound rely on highly sensitive and specific analytical methodologies. Electrochemical and immunochemical techniques are prominent among these, offering distinct advantages in terms of sensitivity, speed, and application.

Electrochemical Detection Methods

Electrochemical sensors provide a rapid and cost-effective approach for the detection of opioid compounds. mdpi.commdpi.com These methods operate by measuring the electrical response resulting from a redox reaction between the target analyte and an electrode surface. mdpi.com While much of the research focuses on its parent compound, morphine, the methodologies are often applicable to structurally similar molecules like normorphine.

The core of this technique involves the oxidation of the phenol (B47542) group present in the molecule, which generates a measurable electrical signal. acs.org To enhance sensitivity and selectivity, researchers often modify the working electrode with various nanomaterials. For instance, single-walled carbon nanotube (SWCNT) networks and metal-organic frameworks (MOFs) have been used to increase the electrode's surface area and conductivity, leading to improved detection limits. mdpi.comnih.gov

Techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are commonly employed to record the analytical signal. preprints.orgnih.gov Research on morphine detection has demonstrated the effectiveness of these approaches. For example, a sensor using single-walled carbon nanotube (SWCNT) network strips coated with a thin Nafion membrane was developed for direct detection in whole blood. acs.orgnih.gov This system achieved a linear range of 0.5–10 μM in both buffer and whole blood, with a detection limit of 0.48 μM in buffer. acs.orgnih.gov Another study utilized a carbon paste electrode modified with FeWO4, which, under optimized SWV conditions, yielded a detection limit of 0.58 µM for morphine. nih.gov

A high-performance liquid chromatography (HPLC) method coupled with electrochemical detection has been specifically described for the simultaneous determination of morphine, morphine-6-glucuronide, and normorphine in plasma and urine, highlighting the direct applicability of electrochemical principles to normorphine analysis. capes.gov.br

Table 1: Performance of Various Electrochemical Sensors for Morphine Detection

| Electrode Type | Analytical Method | Linear Range | Limit of Detection (LOD) | Matrix | Reference |

| Nafion/SWCNT Sensor Strip | DPV | 0.5–10 μM | 0.48 μM | Buffer (PBS) | acs.orgnih.gov |

| FeWO4/Carbon Paste Electrode | SWV | 5–85 µM | 0.58 µM | Buffer (BRBS) | nih.gov |

| Molecularly Imprinted Polymer (MIP) Electrode | SWV | 0–80.0 nM | 1.5 nM | Acetate Buffer | preprints.org |

Immunochemical Detection Methods

Immunochemical methods, such as radioimmunoassay (RIA) and enzyme immunoassay (EIA), are renowned for their high specificity and sensitivity, stemming from the precise binding between an antibody and an antigen. researchgate.netnih.gov

Radioimmunoassay (RIA) Development

Normorphine plays a crucial role as a hapten in the development of RIAs for morphine. nih.govmdpi.com A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. In this context, morphine itself is first N-demethylated to form normorphine. nih.gov The normorphine molecule is then chemically modified, for instance by N-alkylation with groups like aminopropyl or carboxymethyl, to create a derivative that can be covalently coupled to a carrier protein like bovine serum albumin (BSA). nih.govmdpi.com

This normorphine-hapten-protein conjugate is then used to immunize animals (e.g., rabbits) to produce highly specific anti-morphine antibodies. nih.govmdpi.com The resulting RIA is a competitive binding assay. A known quantity of a radiolabeled tracer (such as ³H-dihydromorphine or ¹²⁵I-labeled haptens) competes with the unlabeled morphine in the sample for a limited number of antibody binding sites. nih.govmdpi.com By measuring the radioactivity of the antibody-bound fraction, the concentration of morphine in the sample can be determined. nih.gov An extremely low concentration of morphine, around 0.5 nanograms, can be measured with this type of assay. nih.gov

These RIAs exhibit remarkable specificity. For example, antisera raised using normorphine-derived haptens have shown very low cross-reactivity with other structurally related opiates. One study reported that the cross-reactivity of an anti-morphine antiserum was less than 0.3% for morphine-3-glucuronide, morphine-6-glucuronide, and codeine. nih.gov This high specificity is critical for accurately quantifying morphine without interference from its metabolites or other opioids.

Table 2: Cross-Reactivity of an Anti-Morphine Antiserum in a Radioimmunoassay

| Compound | Cross-Reactivity (%) | Reference |

| Morphine-3-glucuronide | < 0.3% | nih.gov |

| Morphine-6-glucuronide | < 0.3% | nih.gov |

| Codeine | < 0.3% | nih.gov |

| Codeine-6-glucuronide | < 0.3% | nih.gov |

| Dihydrocodeine | < 0.3% | nih.gov |

Other immunochemical methods, such as the homogeneous enzyme immunoassay (EIA), also provide effective screening for opiates in biological fluids like urine. lin-zhi.comthermofisher.com These assays are based on the competition between a drug labeled with an enzyme (like G6PDH) and the free drug in a sample for a fixed number of antibody sites. lin-zhi.com The enzyme activity is modulated by the antibody binding, creating a direct relationship between the drug concentration and the measured signal. thermofisher.com Such assays are widely used for qualitative and semi-quantitative screening of opiates at specific cutoff concentrations. lin-zhi.comoup.com

Structure Activity Relationship Sar and Computational Studies of Normorphine Analogs

Correlating Chemical Structure with Opioid Receptor Binding and Functional Activity

The pharmacological profile of normorphine derivatives is significantly dictated by the nature of the substituents at various positions on the morphinan (B1239233) skeleton. semanticscholar.org

The substituent at the nitrogen atom (position 17) plays a crucial role in determining the affinity and efficacy of normorphine analogs at opioid receptors. semanticscholar.orgresearchgate.net

Size and Aromaticity: Replacing the hydrogen atom in normorphine with larger, aromatic groups can dramatically alter its pharmacological properties. For instance, the introduction of a phenethyl group at the N-17 position, yielding N-phenethylnormorphine, results in a significant increase in potency, estimated to be eight to fourteen times that of morphine. wikipedia.org This enhanced activity is attributed to the phenethyl group extending into a deeper binding pocket within the µ-opioid receptor (MOR), creating additional favorable interactions. wikipedia.orgnih.gov Specifically, N-phenethylnormorphine demonstrates a high affinity and selectivity for the µ-opioid receptor, with a reported Ki value of 0.93 nM, which is seven times higher than that of morphine. researchgate.net Conversely, substituting the N-methyl group with other alkyl groups often leads to a reduction or complete loss of analgesic activity. researchgate.net For example, replacing the N-phenethyl group with an N-phenylpropyl group significantly diminishes both binding affinity and selectivity at the MOR. semanticscholar.org Similarly, an N-benzyl group at position 17 is not conducive to high MOR affinity or selectivity. semanticscholar.org

From Agonism to Antagonism: The nature of the N-substituent can switch the compound's activity from agonism to antagonism. For example, replacing the N-methyl group of morphine with an N-allyl group results in nalorphine (B1233523), a known opioid antagonist that can reverse the effects of morphine. semanticscholar.orgplos.org This highlights the delicate balance of interactions at the N-17 position that governs the functional outcome of receptor binding.

Modifications at other key positions on the normorphine scaffold also profoundly impact its interaction with opioid receptors.

C3-Phenolic Hydroxyl Group: The phenolic hydroxyl group at the C3 position is considered crucial for hydrogen bond formation within the active site of the opioid receptor and is a key feature for analgesic activity. mdpi.comauburn.edu Removal of this group leads to a tenfold reduction in analgesic potency. auburn.edu While esterification of this group can modestly increase activity, etherification generally reduces it, with larger ether groups causing a greater decrease in potency. auburn.edu

C6-Hydroxyl Group: The hydroxyl group at the C6 position also influences activity. Converting the C6-hydroxyl to a carbonyl group, as seen in the transition from morphine to oxymorphone derivatives, can be advantageous. plos.org For instance, the N-phenethyl analog of oxymorphone is about 8-fold more potent than its 6-hydroxy counterpart, suggesting that a 6-keto substitution is preferable for improved analgesic properties. plos.org

C14-Hydroxyl Group: The introduction of a hydroxyl group at the C14 position can have complex effects on the pharmacological profile, often depending on the N-substituent. semanticscholar.orgplos.org In agonist compounds, a C14-hydroxyl group may slightly decrease in vitro potency but increase in vivo potency. plos.orgresearchgate.net However, in partial agonists, this modification can significantly reduce efficacy. researchgate.netplos.org The presence of a 14-OH substituent can shift the pharmacological profile from agonist towards partial agonist or antagonist. nih.gov For example, exchanging the 17-methyl group in 14-hydroxymorphine (B13426287) with a phenethyl moiety increases the binding affinity at the MOR by approximately 4-fold. semanticscholar.org

Table 1: Opioid Receptor Binding Affinities of Selected Normorphine Analogs

Effects of N-Substituent Size, Polarity, and Aromaticity on Opioid Receptor Interactions

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore models for opioid ligands distill the essential structural features required for binding and activity. For morphinans, the key pharmacophoric elements include a protonated amine for ionic interactions, a phenolic hydroxyl group for hydrogen bonding, and an aromatic ring for van der Waals interactions. mdpi.com The "message-address" concept further refines this model, suggesting that distinct parts of a ligand are responsible for efficacy (the "message") and receptor selectivity (the "address"). researchgate.net In the context of N-phenethylnormorphine analogs, the normorphine core can be considered the "address," interacting with conserved regions of the opioid receptor, while the substituted phenethyl moiety acts as the "message," modulating the functional response. mdpi.com

Molecular Docking and Dynamics Simulations

Computational techniques like molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how normorphine analogs interact with opioid receptors. nrfhh.comwiley.com

Molecular docking studies predict the preferred binding poses of ligands within the receptor's binding pocket. nrfhh.com These studies, followed by MD simulations, reveal the dynamic nature of the ligand-receptor complex. fda.gov For instance, simulations have shown that agonists, like N-phenethylnormorphine, are more likely to form direct interactions between their basic nitrogen and a key aspartate residue (Asp147 in the MOR) compared to antagonists. nih.gov The size of the N-substituent is critical; medium-sized substituents can sterically hinder this interaction, leading to antagonism, while larger substituents like the phenethyl group can form additional favorable interactions that restore the crucial N-Asp147 contact, resulting in agonism. nih.gov

Both experimental and computational studies have identified several key amino acid residues within the transmembrane (TM) helices of opioid receptors that are critical for binding and activation.

Asp147 (TM3): This highly conserved aspartate residue is believed to form a salt bridge with the protonated nitrogen of morphinan ligands, a crucial interaction for binding. fsu.edunih.gov

His297 (TM6): A conserved histidine in the opioid receptor family has been identified as critical for the binding of both µ-agonists and antagonists. fsu.edu

Table 2: Key Amino Acid Residues in the µ-Opioid Receptor Involved in Ligand Interaction

Predicting Binding Modes and Affinities for Novel Normorphine Analogs

Computational studies, including molecular docking and dynamics simulations, are instrumental in predicting how novel normorphine analogs will interact with opioid receptors. These methods provide a virtual window into the binding pocket, allowing researchers to forecast binding affinities and modes of interaction before synthesizing the actual compounds.

A significant body of research has focused on the N-substituent of normorphine and its derivatives. For instance, replacing the methyl group with a β-phenylethyl group can increase analgesic potency by six to ten times compared to morphine. akjournals.com Molecular docking studies have shown that the N-phenethyl group extends into a hydrophobic pocket within the μ-opioid receptor (MOR), an interaction that may contribute to this enhanced activity. nih.gov

Computational analyses have also been used to explore the binding of various N-substituted derivatives of normorphine and noroxymorphone (B159341). These studies have successfully estimated the pharmacological profiles of these compounds by examining their docking energies and interaction patterns with active and inactive states of the MOR. researchgate.net For example, a comparative analysis of N-methyl and N-phenethyl analogs revealed differences in their orientation within the MOR binding pocket. mdpi.com

Furthermore, computational tools have been employed to investigate the binding modes of more complex analogs. In one study, docking simulations of nitazene (B13437292) derivatives, a class of potent synthetic opioids, identified three potential binding modes within the μ-opioid receptor. researchgate.netnih.gov These modes involve the ligand's benzimidazole (B57391) group extending into different subpockets of the receptor. researchgate.netnih.gov Metadynamics and molecular dynamics simulations suggested that one of these binding modes (SP2) is the most stable for etonitazene and its analogs. researchgate.net

The predictive power of these computational models is continually being refined. By correlating docking scores with experimentally determined binding affinities for a range of opioids, researchers have developed models that can accurately predict the binding strength of new, uncharacterized analogs. plos.orgnih.gov These models can distinguish key structural features that influence affinity, such as modifications to the piperidine (B6355638) ring or the nature of the N-substituent. plos.orgnih.gov

The following table summarizes the predicted binding affinities and observed activities for a selection of normorphine analogs based on computational and in vitro studies.

| Compound | N-Substituent | Predicted Binding Affinity (MOR) | Observed Activity |

| 1a | -CH₂CN | Comparable to morphine | Partial MOR agonist |

| 1b | -(CH₂)₃CN | Comparable to morphine | MOR antagonist |

| 2i | -CH₂CH₂-p-Cl-Ph | High | Partial MOR agonist, Potent DOR agonist |

| N-phenethylnormorphine | -CH₂CH₂-Ph | High | Potent MOR agonist |

Data derived from in vitro assays and computational modeling studies. akjournals.comnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This is achieved by developing mathematical models that relate molecular descriptors (numerical representations of a molecule's physicochemical properties) to their observed activities. mdpi.comfrontiersin.org

In the context of normorphine and its analogs, QSAR studies have been employed to understand the structural requirements for potent opioid receptor activity. d-nb.info These studies typically involve a library of compounds with known biological activities, for which various molecular descriptors are calculated. mdpi.com These descriptors can include properties related to:

Physicochemical properties: Ionization, solubility, partition coefficient, and hydrogen bonding capabilities. mlsu.ac.in

Electronic properties: Dipole moment and energies of molecular orbitals (e.g., HOMO and LUMO). biolscigroup.us

Topological and 3D properties: Molecular shape, size, and connectivity.

By applying statistical methods and machine learning algorithms, QSAR models can be developed to predict the activity of new, unsynthesized compounds. mdpi.comfrontiersin.org A successful QSAR model can significantly expedite the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and desired pharmacological profile. frontiersin.org

For opioid ligands, QSAR models have been developed to predict binding affinity at the μ-opioid receptor. mdpi.com These models can identify key structural features that positively or negatively influence binding. For example, a QSAR study on fentanyl analogs revealed that hydrophobic interactions in a specific pocket of the μOR are crucial for high affinity. mdpi.com Such insights are transferable to the design of novel normorphine analogs, guiding the modification of the N-substituent to optimize interactions within the receptor's binding site.

The general workflow for a QSAR study involves:

Data Set Collection: Assembling a series of structurally related compounds with measured biological activity (e.g., binding affinity Ki values). mdpi.com

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. mdpi.com

Model Development: Using statistical techniques to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. biolscigroup.us

Preclinical Investigation of Pharmacological Utility and Mechanistic Insights

In Vivo Animal Model Studies for Investigating Pharmacological Actions

In vivo studies using animal models are indispensable for understanding the integrated physiological and behavioral effects of a compound within a whole organism. Rodent models are the most common for investigating the pharmacological actions of opioids.

The primary therapeutic effect of opioids is analgesia, or the reduction of pain. In preclinical research, this is termed antinociception and is assessed in rodents using various pain models that measure responses to noxious stimuli. geneesmiddeleninformatiebank.nl

Commonly used models include:

Hot Plate Test: This test measures the latency for a mouse or rat to show a pain response (e.g., licking a paw or jumping) after being placed on a heated surface. It is primarily used to assess centrally acting analgesics. plos.orgeuropeanreview.org

Tail-Flick Test: This model measures the time it takes for a rodent to move its tail away from a focused beam of heat. This response is a spinal reflex, making the test useful for evaluating spinal mechanisms of antinociception. geneesmiddeleninformatiebank.nlplos.org

Acetic Acid-Induced Writhing Test: In this model, an intraperitoneal injection of acetic acid causes visceral pain, leading to characteristic stretching and writhing behaviors. The test is sensitive to both centrally and peripherally acting analgesics. europeanreview.org

Formalin Test: An injection of formalin into the paw produces a biphasic pain response: an acute phase followed by a later, inflammatory phase. This model helps to distinguish between effects on acute nociceptive pain and more persistent inflammatory pain. geneesmiddeleninformatiebank.nl

These models have been used extensively to characterize the potent, dose-dependent antinociceptive effects of morphine. geneesmiddeleninformatiebank.nlplos.org In contrast, normorphine is recognized as having weak opioid activity on its own and is generally not investigated as a primary antinociceptive agent. wikipedia.org

Table 3: Common Rodent Models for Assessing Antinociception

| Model | Type of Stimulus | Primary Pain Pathway/Mechanism Measured |

|---|---|---|

| Hot Plate Test | Thermal (Heat) | Supraspinal (brain-mediated) response integration. europeanreview.org |

| Tail-Flick Test | Thermal (Heat) | Spinal reflex to noxious stimulus. geneesmiddeleninformatiebank.nl |

| Writhing Test | Chemical (Acetic Acid) | Visceral inflammatory pain. europeanreview.org |

| Formalin Test | Chemical (Formalin) | Biphasic response: acute neurogenic pain and persistent inflammatory pain. geneesmiddeleninformatiebank.nl |

Opioids exert profound effects on various neurotransmitter systems in the central nervous system, notably the dopamine (B1211576) and serotonin (B10506) systems, which are crucial for mood, reward, and pain modulation.

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens, is central to the rewarding effects of opioids. Morphine increases dopamine release in this pathway by inhibiting GABAergic interneurons in the VTA, which in turn disinhibits dopamine neurons. nih.gov

The serotonin (5-hydroxytryptamine, 5-HT) system is also significantly modulated by opioids. Morphine has been shown to increase the turnover of 5-HT in the brain and spinal cord, and the full analgesic effect of morphine is dependent on a functional serotonergic system. geneesmiddeleninformatiebank.nl Interactions are complex, with different 5-HT receptor subtypes mediating either inhibitory or facilitatory effects on dopamine release. nih.gov For instance, 5-HT2A receptors can facilitate dopamine release, while 5-HT2C receptors are generally inhibitory. nih.gov

As the primary active compound, morphine's interactions with these systems are well-documented. geneesmiddeleninformatiebank.nl The direct and independent effects of its metabolite, normorphine, on dopamine and serotonin neurotransmission have not been as extensively characterized.

The pharmacological effects of opioids are mediated by receptors located in both the central nervous system (CNS) and the periphery.

Central Mechanisms: In the brain and spinal cord, opioids produce analgesia by acting at both presynaptic and postsynaptic sites. frontiersin.orggeneesmiddeleninformatiebank.nl Presynaptically, activation of opioid receptors on the terminals of primary afferent neurons (which carry pain signals) inhibits the release of excitatory neurotransmitters like substance P and glutamate. Postsynaptically, opioid receptor activation hyperpolarizes neurons by opening potassium channels and inhibiting calcium channels, thereby reducing their excitability and suppressing the transmission of nociceptive signals. frontiersin.org Key brain regions involved in this central analgesic effect include the periaqueductal gray (PAG), thalamus, and rostral ventromedial medulla. geneesmiddeleninformatiebank.nl

Peripheral Mechanisms: Opioid receptors are also present on the peripheral terminals of sensory neurons. nih.gov Under normal conditions, these receptors are less influential, but their expression and functional coupling to G-proteins increase significantly during inflammation. nih.govfrontiersin.org In inflamed tissues, immune cells can release endogenous opioid peptides, which act on these peripheral receptors to produce localized analgesia. frontiersin.org This peripheral action inhibits both the excitability of sensory neurons and the release of pro-inflammatory substances, thereby reducing pain at its source. nih.gov

Modulation of Specific Neurotransmitter Systems (e.g., Dopamine, Serotonin)

Normorphine as a Probe for Understanding Opioid Receptor Biology

Normorphine, the N-demethylated derivative of morphine, serves as a pivotal molecular scaffold in the preclinical investigation of opioid pharmacology. wikipedia.org While it possesses relatively low opioid activity on its own, its true value in research lies in its utility as a versatile chemical intermediate. wikipedia.orghmdb.ca The secondary amine on the normorphine structure is a critical site for chemical modification, allowing for the systematic synthesis of a wide array of N-substituted derivatives. This has made normorphine an invaluable probe for exploring structure-activity relationships and understanding the complex biology of opioid receptors. hmdb.cafrontiersin.org Its formation from morphine is catalyzed by the liver enzymes CYP3A4 and CYP2C8. wikipedia.orghmdb.ca Researchers have leveraged this foundational molecule to generate compounds with tailored affinities and efficacies, leading to significant breakthroughs in the field.

Development of Selective Agonists and Antagonists for Research

The N-demethylated structure of normorphine provides a reactive site for the addition of various alkyl and aralkyl groups, profoundly altering the compound's pharmacological profile. This strategic modification has been a cornerstone in the development of both selective opioid receptor agonists and antagonists used as research tools. frontiersin.org

Historically, one of the most significant modifications was the substitution of an allyl group onto the nitrogen atom, yielding N-allylnormorphine, more commonly known as nalorphine (B1233523). frontiersin.orgnih.gov Synthesized in the 1940s, nalorphine was found to counteract the respiratory depression induced by morphine, establishing its role as an opioid antagonist. frontiersin.orgnih.gov However, further studies revealed that nalorphine also produced analgesic effects at higher doses, identifying it as the first mixed agonist-antagonist. nih.gov

Conversely, the addition of other substituents to the normorphine nitrogen has been shown to produce potent agonists. A notable example is the introduction of a phenylethyl group to create N-phenethylnormorphine. akjournals.com This modification results in an agonist with significantly enhanced analgesic potency, reported to be six to ten times greater than that of morphine. akjournals.com Research has consistently shown that N-aralkyl derivatives of normorphine often exhibit high affinity and selectivity for the µ-opioid receptor (MOR). researchgate.net For instance, certain N-(β-phenylethyl) derivatives demonstrate a preference for the MOR, with a carbonyl group at the C-6 position further enhancing this affinity and agonist potency. researchgate.net

The systematic alteration of the N-substituent on the normorphine backbone has allowed researchers to fine-tune the pharmacological activity of these compounds, leading to the creation of invaluable tools for opioid research.

Table 1: Pharmacological Profile of N-Substituted Normorphine Derivatives

| Derivative Name | N-Substituent | Resulting Pharmacological Profile | Primary Receptor Interaction |

|---|---|---|---|

| Morphine | -CH₃ (Methyl) | Agonist | µ-Opioid Receptor (MOR) Agonist painphysicianjournal.com |

| Nalorphine | -CH₂CH=CH₂ (Allyl) | Mixed Agonist-Antagonist nih.gov | µ-Antagonist / κ-Agonist nih.gov |

| N-phenethylnormorphine | -CH₂CH₂C₆H₅ (Phenylethyl) | Potent Agonist | µ-Opioid Receptor (MOR) Agonist akjournals.comresearchgate.net |

| Pentazocine* | -CH₂CH=C(CH₃)₂ (Dimethylallyl) | Mixed Agonist-Antagonist | µ-Antagonist / κ-Agonist nih.gov |

Note: Pentazocine is a benzomorphan (B1203429), not a direct normorphine derivative, but illustrates the principle of N-substitution effects discovered during this era of research.

Elucidation of Opioid Receptor Subtype Functions